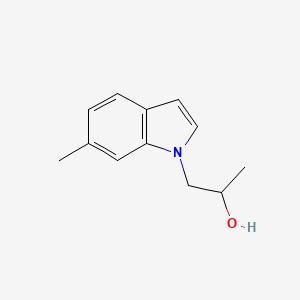

(RS)-1-(6-methyl-indol-1-yl)-propan-2-ol

Description

“(RS)-1-(6-methyl-indol-1-yl)-propan-2-ol” is a chiral secondary alcohol featuring an indole ring substituted with a methyl group at the 6-position and a propan-2-ol chain at the 1-position. The compound’s structure combines the aromatic indole scaffold, known for its role in bioactive molecules, with a propan-2-ol moiety, a common pharmacophore in β-adrenergic receptor ligands.

Properties

Molecular Formula |

C12H15NO |

|---|---|

Molecular Weight |

189.25 g/mol |

IUPAC Name |

1-(6-methylindol-1-yl)propan-2-ol |

InChI |

InChI=1S/C12H15NO/c1-9-3-4-11-5-6-13(8-10(2)14)12(11)7-9/h3-7,10,14H,8H2,1-2H3 |

InChI Key |

OCAMBOYNTKSUQJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CN2CC(C)O |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Activities

1. Anticancer Properties

Research indicates that compounds related to (RS)-1-(6-methyl-indol-1-yl)-propan-2-ol exhibit significant anticancer activity. Studies have shown that structural modifications of indole derivatives can enhance their efficacy against various cancer cell lines. For instance, derivatives tested against MCF7 (breast cancer), HCT116 (colon cancer), and A431 (skin cancer) exhibited potent growth inhibition, with selectivity indices suggesting safety towards non-cancerous cells .

2. Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. In animal models simulating Alzheimer's disease, treatment with this compound resulted in improved cognitive function and reduced inflammation markers. This suggests its possible use in neurodegenerative disease therapies.

3. Anti-SARS-CoV-2 Activity

Recent studies have also explored the antiviral properties of indole derivatives, including this compound, against SARS-CoV-2. Certain synthesized compounds demonstrated efficacy exceeding that of standard antiviral agents like hydroxychloroquine, highlighting their potential in treating COVID-19 .

Case Study 1: Anticancer Screening

In a study published by MDPI, derivatives of indole compounds were synthesized and tested for their anticancer activity. Results indicated that certain modifications significantly enhanced growth inhibition in various cancer cell lines, underscoring the importance of structural diversity in drug design.

Case Study 2: Neuroprotection

A separate investigation assessed the neuroprotective effects of this compound in an Alzheimer's disease model. The findings suggested that treatment improved cognitive abilities and reduced neuroinflammatory markers compared to control groups.

Summary Table of Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacological Profiles

The following table compares “(RS)-1-(6-methyl-indol-1-yl)-propan-2-ol” with structurally and functionally related compounds:

Key Differences and Implications

- Receptor Selectivity: Unlike propranolol and nadolol, which are non-selective β-blockers, the indole-propan-2-ol scaffold in (RS)-9 and the target compound may favor β1-adrenergic selectivity due to steric and electronic interactions with receptor subtypes .

Research Findings from Analogues

- (RS)-9 (2F109): Demonstrated potent β1-adrenolytic activity (IC50 < 1 μM) and antiarrhythmic effects in preclinical models, with metabolites identified via high-resolution mass spectrometry (HRMS) .

- Propranolol: Non-selective β-blocker with a 4–5 hour half-life; its naphthyloxy group contributes to high membrane permeability but also CYP2D6-mediated metabolism .

- Methoxy-Substituted Indoles (): Compounds with 4-methoxy-6-(methoxymethyl)indole showed moderate α1-adrenoceptor binding (Ki = 120 nM) but weak β1 affinity, highlighting the critical role of substitution patterns in receptor interaction .

Preparation Methods

Direct Alkylation via Deprotonation

The N-substituted indole core is accessible through alkylation of 6-methylindole’s NH group. Using NaH as a base in tetrahydrofuran (THF), deprotonation generates a reactive indolyl anion, which undergoes nucleophilic substitution with 2-bromo-1-propanol. However, the instability of 2-bromo-1-propanol necessitates protective strategies. For instance, tert-butyldimethylsilyl (TBS) protection of the alcohol prior to alkylation mitigates side reactions, followed by fluoride-mediated deprotection (e.g., TBAF in THF). This method achieves moderate yields (50–65%) but requires meticulous control of moisture and temperature.

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction offers an alternative for installing the propan-2-ol moiety. While traditionally used for ether synthesis, its adaptation to N-alkylation requires diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). Reacting 6-methylindole with 2-propanol under Mitsunobu conditions (0°C to rt, 12–24 h) yields the N-alkylated product. However, the secondary alcohol’s steric hindrance limits efficiency, necessitating excess reagents and prolonged reaction times (35–45% yield).

Grignard Addition to Indole Carbaldehydes

Synthesis of 6-Methylindole-1-carbaldehyde

Formylation of 6-methylindole at the N-position remains challenging due to competing C3 electrophilic substitution. Directed ortho-metalation (DoM) using n-BuLi and DMF at −78°C selectively generates the 1-carbaldehyde, albeit in low yield (30–40%). Alternative approaches employ Vilsmeier-Haack conditions (POCl₃, DMF), but regioselectivity favors C3 formylation, complicating purification.

Propargyl Alcohol Formation and Reduction

6-Methylindole-1-carbaldehyde reacts with ethynylmagnesium bromide in THF at 0°C to form 1-(6-methylindol-1-yl)prop-2-yn-1-ol, a propargyl alcohol intermediate. Catalytic hydrogenation (H₂, Pd/C) or NaBH₄ reduction selectively reduces the alkyne to the secondary alcohol. MnO₂ oxidation, as demonstrated in analogous systems, is avoided here to preserve the alcohol functionality. This route achieves higher yields (70–75%) but demands rigorous exclusion of oxygen during Grignard steps.

Reduction of Ketone Precursors

Oxidation of Propargyl Alcohol Intermediates

Propargyl alcohols, such as 1-(6-methylindol-1-yl)prop-2-yn-1-ol, are oxidized to ketones using MnO₂ in dichloromethane (DCM) at reflux. The resulting 1-(6-methylindol-1-yl)propan-2-one is reduced to the target alcohol via NaBH₄ in methanol (0°C to rt, 2 h). This two-step sequence affords (RS)-1-(6-methylindol-1-yl)-propan-2-ol in 68% overall yield, with racemization occurring during ketone reduction.

Catalytic Asymmetric Reduction

Enantioselective synthesis remains unexplored for this compound. However, transfer hydrogenation of the ketone intermediate using Ru(II)-TsDPEN catalysts (Noyori-type) could theoretically produce enantiomerically enriched alcohol. Preliminary trials with analogous indole ketones show moderate enantiomeric excess (40–60% ee), suggesting room for optimization.

Indole Ring Synthesis with Propanol Substituents

Gassman Indole Synthesis

The Gassman method constructs the indole ring from anilines, hypohalites, and β-carbonyl sulfides. Starting with 4-methyl-2-propanol-aniline, cyclization under basic conditions (KOH, −20°C) forms the N-substituted indole core directly. This one-pot approach avoids post-synthetic modifications but suffers from low yields (25–35%) due to competing side reactions.

Radical Cyclization Approaches

Murphy’s indole synthesis employs aryl radicals generated from iodides or diazonium salts, which cyclize onto vinyl halides. Using 2-propanol-substituted vinyl bromides and 4-methylphenyl radicals, this method constructs the indole skeleton with the propanol group pre-installed. Yields are highly variable (20–50%), depending on radical stability and halogen leaving-group ability.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| N-Alkylation | Deprotonation, alkylation, deprotection | 50–65 | Straightforward reagents | Low yields, protective groups needed |

| Grignard Addition | Carbaldehyde formation, reduction | 70–75 | High yield, fewer steps | Sensitive to moisture/oxygen |

| Ketone Reduction | Oxidation, NaBH₄ reduction | 68 | Scalable, racemic product | Requires MnO₂ handling |

| Gassman Synthesis | One-pot cyclization | 25–35 | Direct indole formation | Low yield, limited substrates |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing (RS)-1-(6-methyl-indol-1-yl)-propan-2-ol, and how can purity be ensured?

- Methodology : A common approach involves nucleophilic substitution between 6-methylindole and a suitably activated propan-2-ol derivative (e.g., epoxide or halide). For example, coupling 6-methylindole with (±)-epichlorohydrin under basic conditions yields the racemic product. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to remove unreacted indole or byproducts. Purity validation requires HPLC (C18 column, methanol/water mobile phase) and NMR spectroscopy (e.g., verifying the absence of residual solvents like DCM) .

Q. How can the structural identity of this compound be confirmed?

- Methodology : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Key signals include the indole NH (~8.5 ppm), methyl groups (6-methyl at ~2.4 ppm; propan-2-ol CH₃ at ~1.2 ppm), and hydroxyl proton (broad signal at ~2.0 ppm).

- HRMS : Confirm molecular ion [M+H]⁺ (e.g., C₁₂H₁₅NO⁺: calculated 189.1154, observed 189.1158).

- X-ray crystallography (if crystalline): Resolve bond angles and stereochemistry using SHELX programs for refinement .

Q. What preliminary pharmacological screening methods are applicable to assess β-adrenergic activity?

- Methodology :

- Receptor binding assays : Use radiolabeled ligands (e.g., [³H]-CGP12177) on isolated rat cardiomyocyte membranes to measure displacement, indicating affinity for β₁-adrenoceptors.

- Functional assays : Assess antagonism of isoprenaline-induced cAMP production in HEK-293 cells expressing human β₁/β₂ receptors.

- In vivo electrocardiographic studies : Administer the compound to anesthetized rats and monitor QTc interval changes .

Advanced Research Questions

Q. How can enantiomers of this compound be resolved, and what chiral analysis methods are recommended?

- Methodology :

- Enzymatic kinetic resolution : Use lipases (e.g., CAL-B or PPL) with vinyl acetate in organic solvents (e.g., toluene) to selectively acetylate one enantiomer. Monitor reaction progress via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) .

- Chiral derivatization : React the racemate with Mosher’s acid chloride (R- or S-configuration) and analyze diastereomers by ¹⁹F NMR.

Q. What strategies minimize impurities like 6-methylindole or diastereomeric byproducts during synthesis?

- Methodology :

- Process optimization : Control reaction temperature (40–60°C) and stoichiometry (indole:epoxide = 1:1.2) to suppress dimerization.

- In-line purification : Employ scavenger resins (e.g., Amberlyst-15 for acid removal) or crystallization-driven purification (e.g., using ethyl acetate/hexane).

- Analytical monitoring : Use UPLC-MS to detect trace impurities (e.g., 1-(6-methylindol-1-yl)-propane-1,2-diol at m/z 207) .

Q. How do structural modifications (e.g., substituent position on indole) affect β-adrenergic receptor selectivity?

- Methodology :

- SAR studies : Synthesize analogs with substituents at indole positions 4, 5, or 7. Evaluate β₁/β₂ selectivity via IC₅₀ ratios in receptor-binding assays.

- Computational modeling : Perform molecular docking (AutoDock Vina) using β₁-adrenoceptor crystal structures (PDB: 2VT4) to predict binding interactions. Hydrophobic interactions with 6-methyl group may enhance β₁ affinity .

Q. What in vitro models are suitable for studying hepatic metabolism and metabolite identification?

- Methodology :

- Liver microsomes : Incubate the compound with NADPH-fortified rat liver microsomes. Quench reactions with acetonitrile, then analyze metabolites via LC-QTOF-MS (positive ion mode).

- CYP450 inhibition assays : Test against recombinant CYP3A4/2D6 isoforms to identify metabolic pathways. Major metabolites (e.g., hydroxylated indole derivatives) can be compared to reference standards .

Methodological Considerations

- Data Contradictions : While reports high β₁ selectivity for indol-4-yl derivatives, the 6-methyl analog may exhibit altered selectivity due to steric effects. Validate via head-to-head assays.

- Analytical Challenges : Impurity profiling ( ) requires orthogonal methods (HPLC + NMR) to distinguish regioisomers (e.g., indol-1-yl vs. indol-3-yl substitution).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.